molecular formula C9H13NO B8734188 3-Isopropyl-2-methyl-1-oxidopyridin-1-ium

3-Isopropyl-2-methyl-1-oxidopyridin-1-ium

Cat. No. B8734188
M. Wt: 151.21 g/mol
InChI Key: HFYXLYIBOCMSFZ-UHFFFAOYSA-N
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Patent
US07863293B2

Procedure details

To a stirred solution of 3-isopropyl-2-methyl-pyridine 1-oxide (26.05 g, 173 mmol) in CH2Cl2 (690 mL) was added dropwise TFAA (51.83 mL) over 30 min. under N2 then stirred for an additional 3 h. Caution: exothermic reaction on addition of TFAA. The mixture was concentrated in vacuo to a minimum volume. Brine (200 mL) was added, basified to pH 9 with solid K2CO3 slowly, then the aqueous mixture was extracted with CH2Cl2 (3×100 mL). The combined organic layers were dried over Na2SO4 and concentrated in vacuo to afford (3-isopropyl-pyridin-2-yl)-methanol (26 g, 99%) as an orange oil. 1H NMR (CDCl3) δ 1.24 (d, 6H, 7.0 Hz), 2.92 (sep, 1H, J=6.6 Hz), 4.79 (s, 2H), 7.02-7.25 (m, 1H), 7.61 (d, 1H, J=7.9 Hz), 8.41 (d, 1H, J=4.8 Hz).
Quantity
26.05 g
Type
reactant
Reaction Step One
Name
Quantity
51.83 mL
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5]([CH3:11])=[N+:6]([O-])[CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2].C(OC(C(F)(F)F)=O)(C(F)(F)F)=[O:13]>C(Cl)Cl>[CH:1]([C:4]1[C:5]([CH2:11][OH:13])=[N:6][CH:7]=[CH:8][CH:9]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
26.05 g
Type
reactant
Smiles
C(C)(C)C=1C(=[N+](C=CC1)[O-])C
Name
Quantity
51.83 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Name
Quantity
690 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
then stirred for an additional 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Caution: exothermic reaction
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to a minimum volume
ADDITION
Type
ADDITION
Details
Brine (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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